6-Ethenyl-3-iodo-1H-indazole
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Overview
Description
6-Ethenyl-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of both an ethenyl group and an iodine atom in the 6- and 3-positions, respectively, makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethenyl-3-iodo-1H-indazole typically involves the iodination of a pre-formed indazole core. One common method includes the following steps:
Formation of the Indazole Core: This can be achieved through the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Reduction: Reduction reactions can target the iodine atom, replacing it with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Deiodinated indazole derivatives.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
6-Ethenyl-3-iodo-1H-indazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Ethenyl-3-iodo-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom can enhance its binding affinity to certain targets, while the ethenyl group can participate in covalent bonding or other interactions . The exact pathways involved can vary, but they often include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
3-Iodo-1H-indazole: Similar structure but lacks the ethenyl group, making it less versatile in certain reactions.
6-Ethenyl-1H-indazole: Lacks the iodine atom, which can reduce its reactivity in substitution reactions.
1H-indazole: The parent compound without any substituents, serving as a basic scaffold for various derivatives.
Uniqueness: 6-Ethenyl-3-iodo-1H-indazole is unique due to the presence of both the ethenyl and iodine substituents, which confer distinct reactivity and potential biological activity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C9H7IN2 |
---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
6-ethenyl-3-iodo-2H-indazole |
InChI |
InChI=1S/C9H7IN2/c1-2-6-3-4-7-8(5-6)11-12-9(7)10/h2-5H,1H2,(H,11,12) |
InChI Key |
OQBUWVZVEPNQBT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=NNC(=C2C=C1)I |
Origin of Product |
United States |
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